(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a benzimidazole moiety, a cyclohexyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Thiophene Ring Incorporation: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Final Coupling: The final step involves coupling the benzimidazole-cyclohexyl intermediate with the thiophene-acrylamide moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions:
Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Electrophiles like alkyl halides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated acrylamide derivatives.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The benzimidazole moiety is known for its biological activity, including antiviral, antitumor, and antimicrobial properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole share the benzimidazole core and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2-acetylthiophene share the thiophene ring and are used in similar applications.
Uniqueness
(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide is unique due to its combination of a benzimidazole moiety, a cyclohexyl group, and a thiophene ring. This unique structure provides a distinct set of chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
(E)-N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c25-20(12-11-17-4-3-13-26-17)22-14-15-7-9-16(10-8-15)21-23-18-5-1-2-6-19(18)24-21/h1-6,11-13,15-16H,7-10,14H2,(H,22,25)(H,23,24)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXGAVWCXPRANS-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C=CC2=CC=CS2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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